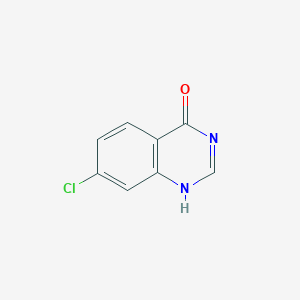

7-Chloro-4-hydroxyquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

7-chloro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLONMIODRHERC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30286178 | |

| Record name | 7-chloroquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31374-18-2 | |

| Record name | 31374-18-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-chloroquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-CHLORO-3H-QUINAZOLIN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Chloro-4-hydroxyquinazoline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 7-Chloro-4-hydroxyquinazoline. It includes a detailed summary of its known quantitative data, experimental protocols for its synthesis and characterization, and a visualization of its synthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

This compound, also known as 7-chloroquinazolin-4(3H)-one, is a heterocyclic organic compound with the chemical formula C₈H₅ClN₂O. The following tables summarize its key physicochemical properties based on available data.

| Identifier | Value |

| CAS Number | 31374-18-2 |

| Molecular Formula | C₈H₅ClN₂O |

| Molecular Weight | 180.59 g/mol |

| Appearance | Solid |

| Property | Value | Notes |

| Melting Point | > 280 °C | Data for the related compound 6-Nitro-7-Chloro-4-Hydroxy quinazoline.[1] A specific experimental melting point for this compound is not readily available in the public domain. |

| Boiling Point | 359.887 °C at 760 mmHg | |

| Density | 1.5 g/cm³ | |

| Solubility | Not available | Specific quantitative solubility data in common organic solvents is not readily available.[1] However, quinazoline derivatives' solubility can vary, with some showing solubility in solvents like N,N-dimethylformamide (DMF). |

| pKa | Not available | Experimental pKa data is not readily available. Computational methods can be used to predict pKa values for quinazoline derivatives. |

| logP | Not available | Experimental logP data is not readily available. |

| Refractive Index | 1.71 | |

| Flash Point | 171.454 °C |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the condensation of 2-amino-4-chlorobenzoic acid with formamide.

Materials:

-

2-amino-4-chlorobenzoic acid

-

Formamide

-

Deionized water

-

Nitrogen gas

-

Standard laboratory glassware and heating apparatus

Procedure:

-

A mixture of 2-amino-4-chlorobenzoic acid (1 equivalent) and formamide (approximately 14 equivalents) is placed in a round-bottom flask.

-

The reaction vessel is aerated with nitrogen gas.

-

The mixture is stirred and heated under reflux at 160 °C for approximately 1.5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to 80 °C.

-

Deionized water is added to the cooled reaction mixture.

-

The mixture is then further cooled to -5 °C over a period of 1 hour to precipitate the product.

-

The solid product is collected by filtration, washed with cold deionized water, and dried to yield this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.

-

Melting Point Analysis: Determination of the melting point can be used as an indicator of purity.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be employed to assess the purity of the final product.[1]

Synthetic Workflow

The following diagram illustrates the synthetic pathway for this compound from 2-amino-4-chlorobenzoic acid.

Caption: Synthetic pathway of this compound.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the public domain detailing the direct interaction of this compound with specific biological signaling pathways. However, the quinazoline scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of this compound, such as 7-chloro-6-nitro-4-hydroxyquinazoline, are utilized as key intermediates in the synthesis of pharmaceuticals targeting cancer and inflammatory diseases through the inhibition of specific enzymes.[2] Further research is required to elucidate the specific biological targets and mechanisms of action of the parent this compound.

References

7-Chloro-4-hydroxyquinazoline: A Core Moiety in Kinase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-4-hydroxyquinazoline serves as a pivotal scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, most notably in the realm of oncology. Its rigid bicyclic system, substituted with a reactive chlorine atom and a hydroxyl group, provides a versatile platform for the synthesis of potent and selective enzyme inhibitors. This document provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and biological significance of this compound, with a particular focus on its role as a precursor to kinase inhibitors.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing essential data for experimental design and compound characterization.

| Property | Value | Reference |

| Molecular Formula | C₈H₅ClN₂O | [1] |

| Molecular Weight | 180.59 g/mol | [1] |

| CAS Number | 31374-18-2 | [1] |

| Appearance | Typically a solid powder | |

| Hazard | Irritant | [1] |

Synthesis and Experimental Protocols

This compound is a key intermediate in the synthesis of various substituted quinazolines. The general synthetic approach involves the cyclization of an appropriately substituted anthranilic acid derivative followed by chlorination.

General Synthesis of 4-Hydroxyquinazolines

A common route to the quinazoline core involves the reaction of an anthranilic acid derivative with a source of formamide, such as formamidine acetate, often in a high-boiling point solvent like ethylene glycol monomethyl ether. This cyclization reaction forms the 4-hydroxyquinazoline ring system.

Illustrative Synthesis of a 4-Chloroquinazoline Intermediate

The conversion of the 4-hydroxy group to a chlorine atom is a critical step in creating a reactive intermediate for further functionalization, particularly for the synthesis of kinase inhibitors like gefitinib. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 4-Chloro-7-fluoro-6-nitroquinazoline from 7-Fluoro-4-hydroxyquinazoline (Illustrative Example)

This protocol is adapted from a patented synthesis and illustrates the general steps for the preparation of a related quinazoline intermediate.[2]

-

Nitration of 7-Fluoro-4-hydroxyquinazoline: The starting material, 7-fluoro-4-hydroxyquinazoline, is subjected to nitration to introduce a nitro group at the 6-position. This step often involves the use of a nitrating agent in a suitable solvent. The resulting product, 7-fluoro-6-nitro-4-hydroxyquinazoline, may contain isomers that require purification.[2]

-

Purification: The crude product from the nitration step is purified to remove isomers and obtain pure 7-fluoro-6-nitro-4-hydroxyquinazoline.[2]

-

Chlorination: The purified 7-fluoro-6-nitro-4-hydroxyquinazoline is treated with a chlorinating agent, such as thionyl chloride, to convert the hydroxyl group at the 4-position to a chlorine atom, yielding 4-chloro-7-fluoro-6-nitroquinazoline.[2]

Biological Significance and Signaling Pathways

The quinazoline scaffold is a well-established pharmacophore in the development of kinase inhibitors. The 4-aminoquinazoline moiety is particularly effective at targeting the ATP-binding site of various kinases, leading to the inhibition of downstream signaling pathways that are often dysregulated in cancer.

Derivatives of this compound have been shown to inhibit several key signaling pathways implicated in cell proliferation, survival, and metastasis. For instance, gefitinib, an EGFR tyrosine kinase inhibitor, competitively binds to the ATP-binding site of EGFR, thereby blocking autophosphorylation and subsequent activation of downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT cascades.[3] Other substituted quinazolines have demonstrated inhibitory activity against kinases such as p21-activated kinase 4 (PAK4), affecting pathways like PAK4/LIMK1/cofilin and PAK4/MMP2.[4]

Applications in Drug Discovery

The versatility of the this compound core allows for the generation of extensive compound libraries for screening against various therapeutic targets. Its derivatives have been investigated for a range of biological activities, including:

-

Anticancer Agents: As inhibitors of EGFR, PAK4, and other kinases.[3][4][5]

-

Antimicrobial Agents: Some quinazoline derivatives have shown potential as antibacterial and antifungal compounds.[6][7]

-

Antimalarial Drugs: The related 7-chloroquinoline core is fundamental to drugs like chloroquine.[8]

The continued exploration of this scaffold is a promising avenue for the discovery of novel therapeutics for a variety of diseases.

References

- 1. 31374-18-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 7-Chloro-4-hydroxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-4-hydroxyquinazoline, a key heterocyclic organic compound, serves as a pivotal intermediate in the synthesis of a multitude of biologically active molecules. Due to its versatile chemical nature, it is a foundational building block in the development of targeted therapeutics, most notably in the field of oncology. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and its significant role in the synthesis of prominent pharmaceuticals.

Chemical Identity and Structure

This compound exists in a tautomeric equilibrium with its more stable keto form, 7-chloro-3H-quinazolin-4-one. The quinazolinone tautomer is the predominantly represented structure in the literature and chemical databases.

-

Preferred IUPAC Name: 7-chloro-3H-quinazolin-4-one[1]

-

Synonyms: this compound, 7-Chloroquinazolin-4-ol, 7-Chloro-4(3H)-quinazolone[1]

-

CAS Number: 31374-18-2[1]

-

Molecular Formula: C₈H₅ClN₂O[1]

-

Molecular Weight: 180.59 g/mol [1]

The chemical structure is depicted below:

Figure 1: Chemical structure of 7-chloro-3H-quinazolin-4-one.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 7-chloro-3H-quinazolin-4-one.

| Property | Value | Source |

| Melting Point | 251-253 °C | ChemicalBook |

| Boiling Point (Predicted) | 331.7 ± 44.0 °C | ChemicalBook |

| Density (Predicted) | 1.50 ± 0.1 g/cm³ | ChemicalBook |

| pKa (Predicted) | 0.36 ± 0.20 | ChemicalBook |

| XLogP3 | 1.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Appearance | Off-white to light brown solid | ChemicalBook |

Synthesis of this compound

The primary synthetic route to this compound involves the cyclization of 2-amino-4-chlorobenzoic acid with a formylating agent.

Experimental Protocol: Synthesis from 2-Amino-4-chlorobenzoic Acid and Formamidine Acetate

This method provides a straightforward and efficient synthesis of 7-chloro-4(3H)-quinazolinone.

Materials:

-

2-Amino-4-chlorobenzoic acid

-

Formamidine acetate

-

Microwave reactor

-

Water

Procedure:

-

In a 100 ml flask suitable for microwave synthesis, thoroughly mix 10 g of 2-amino-4-chlorobenzoic acid with 8 g of formamidine acetate (1.3 equivalents).

-

Place the flask in a microwave reactor and irradiate at 60% power for 4 minutes.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add 30 ml of water to the reaction mixture and stir to precipitate the product.

-

Collect the solid product by filtration.

-

The resulting product is 7-chloro-4(3H)-quinazolinone. This procedure has been reported to yield approximately 10 g (95% yield).

Role in Drug Discovery and Development

While this compound itself has not been reported to possess significant intrinsic biological activity, it is a crucial intermediate in the synthesis of potent and clinically significant drugs, particularly kinase inhibitors used in cancer therapy. Its structure serves as a versatile scaffold that can be further functionalized to achieve high-affinity binding to therapeutic targets.

Case Study: Synthesis of Afatinib

Afatinib (Gilotrif®) is an irreversible kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR) family and is used in the treatment of non-small cell lung cancer. The synthesis of Afatinib highlights the importance of this compound as a starting material.

The following diagram illustrates the initial steps in the synthesis of Afatinib, starting from a derivative of this compound.

Diagram 1: Initial steps in the synthesis of Afatinib core structure.

This synthetic pathway demonstrates how the this compound scaffold, after nitration and chlorination, is coupled with other building blocks to construct the complex architecture of the final drug molecule. The presence and position of the chloro group are critical for the subsequent chemical transformations and ultimately for the biological activity of the resulting drug.

Conclusion

This compound is a compound of significant interest not for its inherent biological effects, but for its enabling role in medicinal chemistry and drug development. As a readily accessible and versatile intermediate, it provides a robust starting point for the synthesis of a new generation of targeted therapies. A thorough understanding of its properties and reactivity is therefore essential for researchers and scientists working on the discovery and development of novel pharmaceuticals.

References

Tautomerism of 7-Chloro-4-hydroxyquinazoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric properties of 7-Chloro-4-hydroxyquinazoline. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document extrapolates its behavior based on well-established principles of tautomerism in the parent 4-quinazolone and 4-quinolone heterocyclic systems. This guide covers the theoretical basis of the tautomeric equilibrium, predicted stability of tautomers, hypothetical experimental protocols for characterization, and expected spectroscopic signatures.

Introduction to Tautomerism in 4-Quinazolinone Systems

The 4(3H)-quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The chemical reactivity and therapeutic efficacy of these molecules are significantly influenced by tautomerism.[1] For this compound, the primary tautomeric relationship is the lactam-lactim equilibrium. This involves the interconversion between the amide-like 7-chloroquinazolin-4(3H)-one (lactam) form and the enol-like This compound (lactim) form.

The position of this equilibrium is critical as it affects the molecule's hydrogen bonding capacity, lipophilicity, and electronic distribution, which are key determinants of its interaction with biological targets. Generally, for 4(3H)-quinazolinones, the lactam form is predominantly favored in both the solid state and in most solutions.[1]

The Tautomeric Equilibrium of this compound

The lactam-lactim tautomerism of this compound involves the migration of a proton between the nitrogen at position 3 and the oxygen at position 4.

Caption: Lactam-lactim tautomeric equilibrium of this compound.

Predicted Predominant Tautomer

Based on extensive studies of analogous 4-quinolone and 4-quinazolone systems, the lactam form (7-chloroquinazolin-4(3H)-one) is predicted to be the more stable and therefore predominant tautomer.[1][2] The greater stability of the lactam form is attributed to the energetically favorable amide resonance within the pyrimidinone ring.

The presence of an electron-withdrawing chlorine atom at the 7-position is expected to influence the electronic properties of the quinazoline ring system but is unlikely to shift the equilibrium significantly towards the lactim form. Computational studies on related systems can provide a more quantitative insight into this preference.

Quantitative Analysis of Tautomer Stability (Based on Analogous Systems)

Table 1: Predicted Relative Energies of Tautomers

| Tautomer | Form | Predicted Relative Energy (kcal/mol) | Predicted Stability |

| 7-Chloroquinazolin-4(3H)-one | Lactam | 0 (Reference) | Most Stable |

| This compound | Lactim | > 5 | Less Stable |

| Note: The relative energy is an educated estimation based on computational data for the parent 4-hydroxyquinazoline and substituted 4-quinolones.[1][3] |

Hypothetical Experimental Protocols

The following sections outline detailed methodologies for a hypothetical study to synthesize and characterize the tautomerism of this compound.

Synthesis of this compound

A plausible synthetic route involves the cyclization of a substituted anthranilic acid derivative.[4]

Protocol:

-

Step 1: Synthesis of 7-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one:

-

To a solution of 2-amino-4-chlorobenzoic acid (1 equivalent) in pyridine (10 volumes), add benzoyl chloride (1.2 equivalents) dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Pour the reaction mixture into ice-cold water.

-

Filter the precipitated solid, wash with cold water, and dry to obtain 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one.

-

-

Step 2: Synthesis of 3-Amino-7-chloro-2-phenylquinazolin-4(3H)-one:

-

Reflux a mixture of 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one (1 equivalent) and hydrazine hydrate (2 equivalents) in ethanol for 8-10 hours.

-

Cool the reaction mixture and filter the resulting solid.

-

Recrystallize the product from ethanol to yield 3-amino-7-chloro-2-phenylquinazolin-4(3H)-one.

-

This protocol is adapted from a synthesis of 3-substituted 7-chloro-2-phenylquinazolin-4(3H)-ones.[4] A simpler, non-substituted at the 2-position, this compound would require a different cyclization agent in Step 1, such as formamide or triethyl orthoformate.

Caption: Hypothetical synthesis workflow for a 7-chloro-quinazolinone derivative.

Spectroscopic Characterization

The tautomeric forms of this compound can be distinguished using various spectroscopic techniques.

4.2.1. NMR Spectroscopy

-

1H NMR: The lactam form is expected to show a broad singlet for the N-H proton, typically downfield (>10 ppm). The lactim form would exhibit a sharp singlet for the O-H proton, with its chemical shift being solvent-dependent.

-

13C NMR: The most significant difference would be the chemical shift of the C4 carbon. In the lactam form, this carbon is a carbonyl carbon and will resonate at a significantly downfield chemical shift (typically >160 ppm). In the lactim form, this carbon is part of an enol system and will resonate further upfield.

Table 2: Predicted 1H and 13C NMR Chemical Shifts (in DMSO-d6)

| Tautomer | Proton (Position) | Predicted 1H Shift (ppm) | Carbon (Position) | Predicted 13C Shift (ppm) |

| 7-Chloroquinazolin-4(3H)-one (Lactam) | N-H (3) | > 11.0 (broad) | C4 | > 160 |

| This compound (Lactim) | O-H (4) | 9.0 - 10.0 (sharp) | C4 | < 155 |

| Note: These are predicted values based on data for similar quinazolinone and quinolone structures. |

4.2.2. Infrared (IR) Spectroscopy

-

Lactam Form: A strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1650-1680 cm-1.[5]

-

Lactim Form: This form would lack the strong C=O stretch and instead show a broad O-H stretching band in the region of 3200-3600 cm-1.

4.2.3. UV-Vis Spectroscopy

The two tautomers are expected to have distinct absorption spectra due to differences in their conjugated systems. This can be used to study the tautomeric equilibrium in different solvents.

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a stock solution of the compound in the desired solvent (e.g., ethanol, acetonitrile, buffered aqueous solution).

-

Spectral Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-500 nm).

-

Data Analysis: Analyze the changes in the absorption maxima and molar absorptivity in different solvents to infer the position of the tautomeric equilibrium.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the tautomeric form in the solid state.

Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a solution of the compound in an appropriate solvent (e.g., ethanol, DMF).

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve and refine the crystal structure to determine the atomic positions and unequivocally identify the tautomeric form present in the crystal lattice.

Caption: General experimental workflow for tautomerism investigation.

Conclusion

The tautomerism of this compound is a critical aspect of its chemical identity, with the lactam form, 7-chloroquinazolin-4(3H)-one, predicted to be the overwhelmingly predominant tautomer under most conditions. This prediction is based on the well-established behavior of the parent 4-quinazolone and 4-quinolone ring systems. For drug development professionals, a thorough understanding and confirmation of the predominant tautomeric form are essential for accurate structure-activity relationship (SAR) studies, prediction of physicochemical properties, and the design of effective therapeutic agents. The experimental protocols outlined in this guide provide a framework for the definitive characterization of the tautomeric nature of this and related quinazolinone derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]

- 3. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Spectroscopic Profile of 7-Chloro-4-hydroxyquinazoline: A Technical Guide

An In-depth Analysis of NMR, IR, and MS Data for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 7-Chloro-4-hydroxyquinazoline (and its tautomer, 7-chloro-3,4-dihydro-4-oxoquinazoline or 7-chloroquinazolin-4(3H)-one). This key intermediate in pharmaceutical research is presented with its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols to facilitate its synthesis and characterization.

Introduction

This compound is a fundamental scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. Accurate and reproducible spectroscopic data are crucial for the unambiguous identification and characterization of this compound, ensuring the integrity of research and development in drug discovery. This guide aims to be a central resource for scientists working with this molecule.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₅ClN₂O |

| Molecular Weight | 180.59 g/mol |

| CAS Number | 31374-18-2 |

| Appearance | Off-white to light brown solid |

| Tautomerism | Exists in equilibrium with its keto form, 7-chloro-3,4-dihydro-4-oxoquinazoline. The solid state predominantly exists as the keto tautomer. |

Spectroscopic Data

The structural elucidation of this compound relies on the collective interpretation of various spectroscopic techniques. The following sections detail the available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The following data are for the tautomeric form, 7-chloro-3,4-dihydro-4-oxoquinazoline.

¹H NMR (Proton NMR) Data

A proton NMR spectrum of 7-chloro-3,4-dihydro-4-oxoquinazoline in acetone-d₆ shows a characteristic broad singlet at approximately 11.82 ppm, which is attributed to the N-H proton.[1]

¹³C NMR (Carbon NMR) Data

Currently, publicly available, experimentally determined ¹³C NMR data for this compound is limited. Researchers are encouraged to acquire this data as part of their characterization process.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The FT-IR spectrum of solid 7-chloro-3,4-dihydro-4-oxoquinazoline was recorded using a KBr pellet.[1]

| Wavenumber (cm⁻¹) | Assignment |

| 3031 | Aromatic C-H stretch |

| 2964, 2919 | N-H stretch |

| 1714 | C=O stretch (carbonyl) |

| 1693 | C=N stretch |

| 1655, 1606 | C=C aromatic ring stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 7-chloro-3,4-dihydro-4-oxoquinazoline, electrospray ionization (ESI+) was used.[1]

| m/z | Assignment |

| 181.2, 183.2 | [M+H]⁺ |

The presence of two peaks for the molecular ion plus a proton is characteristic of a compound containing one chlorine atom, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Experimental Protocols

Detailed methodologies are essential for obtaining high-quality and reproducible spectroscopic data. The following are standard protocols for the analysis of quinazolinone derivatives.

Synthesis of 7-chloro-3,4-dihydro-4-oxoquinazoline

A mixture of 2-amino-4-chlorobenzoic acid and formamide is refluxed at 160 °C. After cooling, water is added, and the resulting precipitate is filtered, washed with water, and dried to yield the product.[1]

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the 7-chloro-3,4-dihydro-4-oxoquinazoline sample.

-

Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or acetone-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved, using gentle warming or sonication if necessary.

Instrumentation and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire the spectrum with a sufficient number of scans. Typical parameters include a spectral width of -2 to 14 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum with proton broadband decoupling. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 0 to 200 ppm and a relaxation delay of 2 seconds.

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the fine powder to a pellet press and apply pressure to form a transparent pellet.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Procedure: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum, typically from 4000 to 400 cm⁻¹.

Mass Spectrometry

Sample Introduction: For Electron Impact (EI) ionization, introduce a small amount of the solid sample via a direct insertion probe. For Electrospray Ionization (ESI), dissolve the sample in a suitable solvent like methanol or acetonitrile.

Instrumentation and Data Acquisition:

-

Instrument: A mass spectrometer equipped with an appropriate ion source (EI or ESI) and a mass analyzer (e.g., quadrupole, time-of-flight).

-

Procedure: For EI, the sample is vaporized by heating and then ionized by a beam of electrons. For ESI, the sample solution is sprayed into the ion source, creating charged droplets that evaporate to produce gaseous ions. The ions are then separated by their mass-to-charge ratio (m/z).

References

Biological Activity Screening of 7-Chloro-4-hydroxyquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-chloro-4-hydroxyquinazoline scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory effects. This technical guide provides a comprehensive overview of the biological activity screening of this compound and its analogs. It includes a compilation of quantitative bioactivity data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug development endeavors.

Introduction

Quinazoline and its oxidized form, quinazolinone, are important classes of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] The substitution pattern on the quinazoline ring plays a crucial role in determining the pharmacological activity of its derivatives.[1] The presence of a chlorine atom at the 7-position and a hydroxyl group at the 4-position, which exists in tautomeric equilibrium with the 4-oxo form (4(3H)-quinazolinone), has been shown to be a key feature in a variety of bioactive molecules. These compounds have been investigated for their potential as therapeutic agents in diverse disease areas, most notably in oncology and infectious diseases. This guide focuses on the synthesis, biological evaluation, and mechanistic understanding of this compound derivatives.

Anticancer Activity

Derivatives of this compound have been extensively evaluated for their antiproliferative activity against a range of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and poly (ADP-ribose) polymerase (PARP).

Antiproliferative Activity Data

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against different cancer cell lines, with data presented as IC50 or GI50 values.

| Compound/Derivative | Cell Line | IC50 / GI50 (µM) | Reference |

| 7-chloroquinoline-benzimidazole hybrid 5d | CCRF-CEM (Leukemia) | 0.6 | [2][3] |

| HuT78 (Lymphoma) | 0.4 - 8 | [2] | |

| CaCo-2 (Colon Carcinoma) | > 10 | [2] | |

| MCF-7 (Breast Carcinoma) | 15.6 | [2] | |

| 7-chloroquinoline-benzimidazole hybrid 12d | CCRF-CEM (Leukemia) | 1.1 | [2][3] |

| HuT78 (Lymphoma) | 0.4 - 8 | [2] | |

| 7-chloro-(4-thioalkylquinoline) sulfinyl derivative 47 | CCRF-CEM (Leukemia) | 0.55 - 2.74 | [3] |

| MBHA/7-chloroquinoline hybrid 14 | MCF-7 (Breast Carcinoma) | 4.60 | [3] |

| N-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-N-(3,5-difluorophenyl)acetamide (2b) | SARS-CoV-2 | - | [4] |

| Compound B1 (4-Hydroxyquinazoline derivative) | HCT-15 (Colon Carcinoma) | IC50 = 33.45 ± 1.79 | [5][6] |

| HCC1937 (Breast Carcinoma) | IC50 = 34.29 ± 2.68 | [5][6] | |

| MDA-MB-231 (Breast Carcinoma) | More potent than Olaparib | [5][6] | |

| Olaparib (Reference) | HCT-15 (Colon Carcinoma) | IC50 = 45.53 ± 3.13 | [5][6] |

| HCC1937 (Breast Carcinoma) | IC50 = 37.07 ± 1.89 | [5][6] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[6]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 72 hours.[6]

-

MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.[6]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the optical density (OD) at 570 nm using a microplate reader.[6]

-

IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the compound concentration.[6]

Signaling Pathways in Cancer

Certain 4-hydroxyquinazoline derivatives have been identified as potent inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[5][6] In cancers with existing DNA repair defects, such as those with BRCA1/2 mutations, inhibiting PARP leads to a synthetic lethal phenotype, resulting in cancer cell death.[5]

Derivatives of the 7-chloroquinazoline scaffold have been designed as inhibitors of various protein kinases that are often dysregulated in cancer. For instance, certain analogs have shown inhibitory activity against c-Src and p21-activated kinase 4 (PAK4), which are involved in cell proliferation, migration, and survival.[2][7]

Antimicrobial Activity

The this compound core has also been incorporated into molecules with significant antimicrobial properties, including antibacterial and antifungal activities.

Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of this compound derivatives.

| Compound/Derivative | Microorganism | Activity (MIC/MFC in µg/mL) | Reference |

| 7-chloro-4-arylhydrazonequinoline 4a | Rhodutorula glutinis | MIC = 25, MFC = 50 | [8] |

| 7-chloro-4-arylhydrazonequinoline 4o | Rhodutorula glutinis | MIC comparable to fluconazole (32) | [8] |

| Quinazolinone based isoxazole 4d | Bacterial & Fungal Strains | MIC = 0.012 µM | [9] |

| Quinazolinone based isoxazoline 6d | Bacterial & Fungal Strains | MIC = 0.012 µM | [9] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial or fungal strains using the broth microdilution method.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Synthesis

The synthesis of this compound and its derivatives often starts from appropriately substituted anthranilic acids. A general synthetic scheme is presented below.

Conclusion

The this compound core represents a versatile and valuable scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer and antimicrobial agents, often through the inhibition of critical cellular enzymes. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of novel therapeutics based on this promising chemical entity. Further exploration of the structure-activity relationships and mechanisms of action of this compound derivatives is warranted to unlock their full therapeutic potential.

References

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Screening for antimicrobial and antioxidant activities of quinazolinone based isoxazole and isoxazoline derivatives, synthesis and In silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Chloro-4-hydroxyquinazoline: A Privileged Fragment in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-chloro-4-hydroxyquinazoline scaffold has emerged as a significant fragment in contemporary drug discovery, demonstrating remarkable versatility and potential across a range of therapeutic targets. Its rigid bicyclic structure, coupled with the specific placement of the chloro and hydroxyl groups, provides a unique foundation for the development of potent and selective inhibitors, particularly in the fields of oncology and inflammation. This technical guide delves into the core aspects of this compound as a drug discovery fragment, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Introduction to a Privileged Scaffold

The quinazoline core is a well-established pharmacophore found in numerous approved drugs. The specific substitution pattern of this compound offers distinct advantages for fragment-based drug design. The chlorine atom at the 7-position can occupy a hydrophobic pocket in target proteins, enhancing binding affinity and selectivity. The 4-hydroxy group (which exists in tautomeric equilibrium with the 4-oxo form) provides a crucial hydrogen bond donor and acceptor, facilitating strong interactions with the hinge region of kinases and other key residues in enzyme active sites. This combination of features makes it an ideal starting point for the elaboration of more complex and potent drug candidates.

Key Biological Targets and Therapeutic Areas

Research has predominantly focused on the application of this compound derivatives as inhibitors of protein kinases and enzymes involved in DNA repair.

-

Oncology: A primary area of investigation is the development of anticancer agents. Derivatives of this scaffold have shown potent activity against various cancer cell lines by targeting key signaling proteins.

-

Epidermal Growth Factor Receptor (EGFR) Inhibitors: The 4-anilinoquinazoline scaffold is a classic template for EGFR inhibitors. The 7-chloro substitution has been explored to optimize potency and selectivity for both wild-type and mutant forms of EGFR, which are implicated in non-small-cell lung cancer (NSCLC) and other solid tumors.

-

Poly (ADP-ribose) Polymerase (PARP) Inhibitors: More recently, the this compound core has been identified as a promising fragment for the development of PARP inhibitors. PARP enzymes are crucial for DNA single-strand break repair, and their inhibition is a key strategy in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1]

-

-

Inflammation and Analgesia: The quinazolinone core is also associated with anti-inflammatory and analgesic properties. Derivatives have been investigated for their ability to modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenase (COX).

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activity of various derivatives incorporating the this compound scaffold.

Table 1: Antiproliferative Activity of this compound Derivatives in Cancer Cell Lines

| Compound ID | Derivative Class | Cell Line | IC50 (µM) | Reference |

| B1 | 4-Hydroxyquinazoline derivative | HCT-15 (colorectal carcinoma) | 2.89 ± 0.78 | [1] |

| HCC1937 (breast carcinoma) | 3.26 ± 0.38 | [1] | ||

| IN17 | 4-Hydroxyquinazoline scaffold | HCT-15 (colorectal carcinoma) | 33.45 ± 1.79 | [1] |

| HCC1937 (breast carcinoma) | 34.29 ± 2.68 | [1] | ||

| Olaparib (Control) | PARP Inhibitor | HCT-15 (colorectal carcinoma) | 45.53 ± 3.13 | [1] |

| HCC1937 (breast carcinoma) | 37.07 ± 1.89 | [1] |

Table 2: Enzyme Inhibitory Activity of this compound Derivatives

| Compound ID | Target Enzyme | Inhibition Metric | Value | Reference |

| B1 | PARP1 | IC50 | 63.81 ± 2.12 nM | [1] |

| IN17 | PARP1 | IC50 | 0.47 ± 0.0032 µM | [1] |

| 38 | PAK4 | Ki | 0.006 µM |

Table 3: Anti-inflammatory and Analgesic Activity of 7-Chloro-2-phenylquinazolin-4(3H)-one Derivatives

| Compound ID | R-group on Schiff Base | % Inhibition of Paw Edema (4h) | Analgesic Activity (% Protection) | Reference |

| Q 01 | -H | 54.21 | 55.10 | |

| Q 02 | 4-Cl | 60.15 | 60.29 | |

| Q 03 | 4-F | 57.32 | 58.12 | |

| Q 04 | 2-Cl | 58.69 | 59.32 | |

| Q 05 | 2-OH | 52.12 | 53.40 | |

| Q 06 | 4-OCH3 | 62.45 | 63.26 | |

| Q 07 | 4-N(CH3)2 | 65.13 | 66.32 | |

| Q 08 | Furan | 50.19 | 51.70 | |

| Q 09 | 4-NO2 | 55.93 | 56.46 | |

| Q 10 | 4-OH | 53.63 | 54.42 | |

| Diclofenac (Standard) | - | 70.11 | 71.42 |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of the this compound core and its derivatives, as well as for key biological assays.

Synthesis Protocols

1. Synthesis of 7-Chloro-2-phenyl-4H-benzo[d][1][2]oxazin-4-one

-

Reactants: 2-Amino-4-chlorobenzoic acid, Benzoyl chloride, Pyridine.

-

Procedure:

-

A mixture of 2-amino-4-chlorobenzoic acid (0.01 mol) and benzoyl chloride (0.01 mol) in pyridine (30 mL) is refluxed for 4-5 hours.

-

The reaction mixture is then cooled and poured into a 5% sodium bicarbonate solution.

-

The resulting solid is filtered, washed with water, and dried.

-

The crude product is recrystallized from ethanol to yield pure 7-chloro-2-phenyl-4H-benzo[d][1][2]oxazin-4-one.

-

2. Synthesis of 3-Amino-7-chloro-2-phenylquinazolin-4(3H)-one

-

Reactants: 7-Chloro-2-phenyl-4H-benzo[d][1][2]oxazin-4-one, Hydrazine hydrate, Ethanol.

-

Procedure:

-

A mixture of 7-chloro-2-phenyl-4H-benzo[d][1][2]oxazin-4-one (0.01 mol) and hydrazine hydrate (0.015 mol) in ethanol (50 mL) is refluxed for 6-8 hours.

-

The excess solvent is removed under reduced pressure.

-

The reaction mixture is cooled and poured into ice-cold water.

-

The separated solid is filtered, washed with water, and dried.

-

The product is recrystallized from ethanol.

-

3. General Procedure for the Synthesis of 7-Chloro-3-{[substituted]benzylideneamino}-2-phenylquinazolin-4(3H)-ones (Schiff Bases)

-

Reactants: 3-Amino-7-chloro-2-phenylquinazolin-4(3H)-one, various aromatic aldehydes, Glacial acetic acid, Ethanol.

-

Procedure:

-

An equimolar mixture of 3-amino-7-chloro-2-phenylquinazolin-4(3H)-one (0.01 mol) and a selected aromatic aldehyde (0.01 mol) is refluxed in ethanol (50 mL) containing a few drops of glacial acetic acid for 8-10 hours.

-

The reaction mixture is cooled, and the resulting solid is filtered and washed with a small amount of cold ethanol.

-

The product is dried and recrystallized from a suitable solvent (e.g., ethanol or DMF).

-

Biological Assay Protocols

1. In Vitro Kinase Inhibition Assay (Generic)

-

Principle: This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

-

Procedure:

-

Prepare a stock solution of the test compound in 100% DMSO and create serial dilutions in the assay buffer.

-

Add the kinase enzyme to the wells of a microplate.

-

Add the diluted test compound or vehicle control (DMSO) to the wells.

-

Incubate for a predetermined time at the optimal temperature.

-

Initiate the kinase reaction by adding the substrate and ATP mixture.

-

Incubate for the desired reaction time.

-

Stop the reaction and measure the signal (e.g., fluorescence, luminescence) using a plate reader.

-

Calculate the IC50 value by plotting the normalized data against the logarithm of the compound concentration.

-

2. Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)

-

Principle: This in vivo assay measures the ability of a compound to reduce acute inflammation induced by carrageenan in the paw of a rodent.

-

Procedure:

-

Animals (e.g., Wistar albino rats) are divided into control, standard (e.g., diclofenac sodium), and test groups.

-

The initial paw volume of each animal is measured using a plethysmometer.

-

The test compounds and the standard drug are administered orally or intraperitoneally.

-

After a specific time (e.g., 30 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.

-

Paw volumes are measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

The percentage inhibition of edema is calculated for each group relative to the control group.

-

3. Tail-Flick Test (Analgesic Activity)

-

Principle: This assay measures the pain response of an animal to a thermal stimulus and the ability of a compound to increase the pain threshold.

-

Procedure:

-

The basal reaction time of each animal to a radiant heat source focused on its tail is recorded using a tail-flick analgesiometer. A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.

-

The test compounds and a standard analgesic (e.g., diclofenac sodium) are administered.

-

The reaction time is measured again at various time points (e.g., 30, 60, 90, and 120 minutes) after drug administration.

-

The percentage increase in reaction time (analgesic activity) is calculated.

-

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by this compound derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling cascade is a critical pathway that regulates cell proliferation, survival, and differentiation. Aberrant activation of this pathway is a hallmark of many cancers. 4-Anilinoquinazoline derivatives, including those with a 7-chloro substitution, are designed to inhibit the tyrosine kinase activity of EGFR, thereby blocking downstream signaling.

Caption: EGFR signaling pathway and the inhibitory action of 7-chloro-4-anilinoquinazoline derivatives.

PARP-Mediated DNA Repair Pathway

Poly (ADP-ribose) Polymerase (PARP) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair (e.g., due to BRCA mutations), inhibiting PARP leads to the accumulation of double-strand breaks (DSBs) during replication, ultimately causing cell death through a concept known as synthetic lethality.

Caption: PARP's role in DNA repair and the mechanism of synthetic lethality induced by this compound-based PARP inhibitors.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective inhibitors for a range of clinically relevant targets. Its favorable physicochemical properties and versatile chemistry allow for extensive structure-activity relationship (SAR) exploration. Future research will likely focus on further optimizing the selectivity of these compounds to minimize off-target effects, exploring novel therapeutic applications beyond oncology and inflammation, and developing next-generation inhibitors that can overcome acquired drug resistance. The continued application of fragment-based drug discovery principles to this privileged scaffold holds great promise for the future of targeted therapies.

References

- 1. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DESIGN AND SYNTHESIS OF 7-CHLORO-3-SUBSTITUTED QUINAZOLIN-4(3H)-ONES AS POTENTIAL ANTI-INFLAMMATORY AND ANALGESIC AGENTS | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

Preliminary Cytotoxicity of 7-Chloro-4-hydroxyquinazoline and its Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies concerning the 7-chloro-4-hydroxyquinazoline scaffold and its closely related analogs. While direct cytotoxic data for the parent compound, this compound, is not extensively available in publicly accessible literature, a significant body of research on its derivatives demonstrates the potent anticancer potential of this chemical class. This document will focus on the cytotoxic profiles of these derivatives, detailing the experimental methodologies employed, summarizing key quantitative findings, and illustrating the associated biological pathways.

The quinoline and quinazoline cores, particularly when substituted with a chlorine atom at the 7th position, are recognized as "privileged structures" in medicinal chemistry.[1] These scaffolds form the basis of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer properties.[1][2] Derivatives are often investigated for their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways implicated in cancer progression.[2][3]

Quantitative Cytotoxicity Data

The cytotoxic activity of various 7-chloro-4-substituted quinazoline and quinoline derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values are presented below to offer a quantitative comparison of their potency. Lower values are indicative of greater cytotoxic potential.

Table 1: Cytotoxicity of 7-Chloro-4-aminoquinoline-benzimidazole Hybrids

| Compound ID | Cancer Cell Line | GI50 (µM) |

| 5d | HuT78 (T-cell lymphoma) | 0.4 |

| 5d | THP-1 (acute monocytic leukemia) | 0.6 |

| 5d | Raji (Burkitt lymphoma) | 4.3 |

| 5d | CCRF-CEM (acute lymphoblastic leukemia) | 8.2 |

| 8d | THP-1 (acute monocytic leukemia) | 3.2 |

| 8d | Raji (Burkitt lymphoma) | 3.8 |

| 8d | CCRF-CEM (acute lymphoblastic leukemia) | 5.0 |

| 12d | HuT78 (T-cell lymphoma) | 0.8 |

Data sourced from a study on novel 7-chloro-4-aminoquinoline-benzimidazole hybrids.[2]

Table 2: Cytotoxicity of 4-Hydroxyquinazoline and 7-Chloroquinoline Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) |

| IN17 (4-Hydroxyquinazoline scaffold) | HCT-15 (Colon Carcinoma) | 33.45 ± 1.79 |

| IN17 (4-Hydroxyquinazoline scaffold) | HCC1937 (Breast Carcinoma) | 34.29 ± 2.68 |

| A32 (4-Hydroxyquinazoline derivative) | HCT-15 (Colon Carcinoma) | 10.93 ± 0.71 |

| A32 (4-Hydroxyquinazoline derivative) | HCC1937 (Breast Carcinoma) | 11.35 ± 0.73 |

| 7-chloro-4-quinolinylhydrazone derivative | SF-295 (CNS) | 0.314 - 4.65 (µg/cm³) |

| 7-chloro-4-quinolinylhydrazone derivative | HCT-8 (Colon) | 0.314 - 4.65 (µg/cm³) |

| 7-chloro-4-quinolinylhydrazone derivative | HL-60 (Leukemia) | 0.314 - 4.65 (µg/cm³) |

Data compiled from studies on novel 4-hydroxyquinazoline derivatives and 7-chloro-4-quinolinylhydrazone derivatives.[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the cytotoxic evaluation of these compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116, CCRF-CEM)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or a suitable solubilization buffer

-

96-well microplates

-

Test compounds (dissolved in DMSO)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds. A vehicle control (e.g., DMSO) should be included. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Following the incubation period, remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Apoptosis Induction Analysis: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

Test compounds

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in appropriate culture plates and treat with the desired concentrations of the test compound for a specified duration (e.g., 24 hours). Include a control group with no treatment.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Cell Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

-

Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Visualizations: Workflows and Pathways

The following diagrams illustrate a typical experimental workflow for cytotoxicity screening and a potential signaling pathway affected by this class of compounds.

Caption: A generalized workflow for the in vitro cytotoxic evaluation of novel compounds.

Caption: A plausible signaling pathway for apoptosis induction by quinazoline derivatives.

References

The Quinazoline Scaffold: A Privileged Core in Drug Discovery

An In-depth Technical Overview of the Mechanisms of Action of 7-Chloro-4-hydroxyquinazoline Derivatives

For researchers and scientists engaged in drug development, the quinazoline scaffold represents a cornerstone of medicinal chemistry. While this compound itself is primarily recognized as a key synthetic intermediate, its structural motif is central to a diverse range of potent and selective inhibitors targeting critical pathways in oncology and beyond. This technical guide provides a comprehensive overview of the mechanisms of action for two prominent classes of therapeutics derived from this versatile core: Poly(ADP-ribose) polymerase (PARP) inhibitors and p21-activated kinase 4 (PAK4) inhibitors.

The Role of this compound as a Chemical Scaffold

This compound serves as a foundational building block in the synthesis of more complex, biologically active molecules. Its inherent chemical properties, including the presence of reactive sites amenable to substitution, allow for the systematic modification and optimization of its derivatives to achieve high affinity and selectivity for specific biological targets. The exploration of this chemical space has led to the discovery of potent inhibitors of key enzymes involved in cellular signaling, DNA repair, and cell cycle regulation.

4-Hydroxyquinazoline Derivatives as PARP Inhibitors

Derivatives of 4-hydroxyquinazoline have emerged as a significant class of inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.

Mechanism of Action and Signaling Pathway

PARP enzymes, particularly PARP1, are activated by DNA single-strand breaks (SSBs). Upon activation, PARP1 synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process that recruits DNA repair machinery to the site of damage.[1][2][3] PARP inhibitors act as competitive inhibitors of NAD+, the substrate for PAR synthesis, thereby preventing the formation of PAR chains and stalling the repair of SSBs.[4][5]

In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are essential for the repair of DNA double-strand breaks (DSBs) through homologous recombination, the inhibition of PARP-mediated SSB repair leads to the accumulation of DSBs during DNA replication.[4][6] The inability to repair these DSBs results in genomic instability and, ultimately, cell death through a concept known as synthetic lethality.[4][6]

Quantitative Data on 4-Hydroxyquinazoline PARP Inhibitors

The following table summarizes the in vitro inhibitory activity of representative 4-hydroxyquinazoline derivatives against PARP1 and cancer cell lines.

| Compound | Target | IC50 (µM) | Cell Line | IC50 (µM) | Reference |

| IN17 | PARP1 | 0.47 ± 0.0032 | HCT-15 | 33.45 ± 1.79 | [7] |

| HCC1937 | 34.29 ± 2.68 | [7] | |||

| Olaparib | PARP1 | Not Specified in Source | HCT-15 | 45.53 ± 3.13 | [7] |

| (Reference) | HCC1937 | 37.07 ± 1.89 | [7] | ||

| Compound B1 | PARP1 | Not Specified in Source | HCT-15 | Superior to Olaparib | [8] |

| HCC1937 | Superior to Olaparib | [8] |

Experimental Protocols

This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[9][10]

-

Plate Preparation: Coat a 96-well plate with histone proteins.

-

Reaction Mixture: Add the PARP1 enzyme, biotinylated NAD+ mix, and the test compound (4-hydroxyquinazoline derivative) in an optimized assay buffer to each well.

-

Incubation: Incubate the plate to allow the PARP-mediated poly-ADP-ribosylation to occur.

-

Detection:

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-HRP conjugate, which binds to the biotinylated PAR chains.

-

Wash the plate again.

-

Add a chemiluminescent HRP substrate.

-

-

Data Acquisition: Measure the luminescent signal using a microplate reader. The signal intensity is proportional to PARP1 activity.

This assay quantifies the inhibition of PARP activity within cells.[9]

-

Cell Culture: Seed cells (e.g., LoVo) in a 96-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with varying concentrations of the PARP inhibitor for a specified duration (e.g., 1 hour).

-

Cell Lysis: Harvest and lyse the cells in a suitable buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

PARP Activity Measurement: Proceed with a chemiluminescent PARP assay on the normalized cell lysates as described above.

Chloro-Quinazoline Derivatives as PAK4 Inhibitors

Derivatives of the chloro-quinazoline scaffold have been extensively developed as potent and selective inhibitors of p21-activated kinase 4 (PAK4), a serine/threonine kinase that is a key regulator of numerous cellular processes.

Mechanism of Action and Signaling Pathway

PAK4 is a downstream effector of small Rho GTPases, particularly Cdc42.[11] It plays a crucial role in cytoskeletal dynamics, cell proliferation, survival, and migration.[12][13] Overexpression and hyperactivation of PAK4 are implicated in the progression of various cancers.[13][14]

Quinazoline-based PAK4 inhibitors are typically ATP-competitive, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of its downstream substrates.[14] Inhibition of PAK4 disrupts multiple signaling cascades, including the LIMK1/cofilin pathway involved in actin cytoskeleton regulation and the c-Src/EGFR and PI3K/Akt pathways that promote cell proliferation and survival.[12][13][15]

Quantitative Data on Chloro-Quinazoline PAK4 Inhibitors

The following table presents the in vitro inhibitory constants (Ki) for representative chloro-quinazoline derivatives against PAK4 and the related kinase PAK1.

| Compound | Target | Ki (µM) | PAK1/PAK4 Selectivity (fold) | Reference |

| 37 | PAK4 | 0.017 | 63 | [14] |

| PAK1 | >1.071 | [14] | ||

| 38 | PAK4 | 0.006 | 57 | [14] |

| PAK1 | 0.342 | [14] |

Experimental Protocols

This assay measures the ability of a compound to inhibit the enzymatic activity of PAK4.[14]

-

Reaction Setup: In a 384-well plate, add the test compound (chloro-quinazoline derivative) at various concentrations.

-

Enzyme Addition: Add purified recombinant PAK4 enzyme to the wells.

-

Initiate Reaction: Add a mixture of ATP and a specific peptide substrate for PAK4 to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Development: Add a development reagent containing a site-specific protease that cleaves only the non-phosphorylated peptide substrate.

-

FRET Measurement: Measure the fluorescence resonance energy transfer (FRET) signal. Phosphorylation of the substrate by PAK4 protects it from cleavage, resulting in a high FRET signal. Inhibition of PAK4 leads to substrate cleavage and a low FRET signal.

This method is used to assess the effect of PAK4 inhibition on its downstream signaling pathways in cells.[16]

-

Cell Treatment: Treat cultured cells (e.g., A549) with the PAK4 inhibitor at various concentrations.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk).

-

Incubate the membrane with primary antibodies specific for phosphorylated and total forms of PAK4 downstream targets (e.g., p-LIMK1, LIMK1, p-Cofilin, Cofilin).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the PAK4 pathway.

Conclusion

The this compound core structure is a highly valuable scaffold in modern drug discovery, giving rise to derivatives with potent and specific mechanisms of action against critical therapeutic targets. The development of 4-hydroxyquinazoline-based PARP inhibitors and chloro-quinazoline-based PAK4 inhibitors exemplifies the power of this chemical framework in generating novel anticancer agents. A thorough understanding of their distinct mechanisms of action, supported by robust quantitative data and detailed experimental validation, is paramount for the continued advancement of these and future quinazoline-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. portlandpress.com [portlandpress.com]

- 3. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bmglabtech.com [bmglabtech.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. PAK4 - Wikipedia [en.wikipedia.org]

- 12. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Chloro-4-hydroxyquinazoline from Anthranilic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-4-hydroxyquinazoline is a crucial heterocyclic compound that serves as a key intermediate in the synthesis of a wide array of pharmacologically active molecules. Its derivatives have demonstrated significant potential in medicinal chemistry, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties. The quinazoline scaffold is a common feature in numerous approved drugs. The efficient and well-documented synthesis of this compound is therefore of high importance for researchers in the field of drug discovery and development.

These application notes provide detailed protocols for the synthesis of this compound from 2-amino-4-chlorobenzoic acid, a readily available starting material. The primary method described is a one-pot cyclocondensation reaction using formamide, a variation of the well-established Niementowski reaction. An alternative protocol utilizing urea as the cyclizing agent is also presented.

Synthetic Pathway Overview

The synthesis of this compound from 2-amino-4-chlorobenzoic acid involves a cyclocondensation reaction to form the pyrimidinone ring of the quinazoline core. This is typically achieved by reacting the anthranilic acid derivative with a reagent that provides the C2 carbon of the quinazolinone.

Caption: General synthetic scheme for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound using Formamide

This protocol is based on the Niementowski reaction, a widely used method for the synthesis of 4(3H)-quinazolinones from anthranilic acids and amides.[1]

Materials:

-

2-Amino-4-chlorobenzoic acid

-

Formamide

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-chlorobenzoic acid (e.g., 10 mmol, 1.71 g).

-

Addition of Reagent: Add an excess of formamide (e.g., 5-10 equivalents, approximately 2.25-4.5 mL).

-

Reaction: Heat the reaction mixture to 130-150 °C with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing ice-cold water (50 mL).

-

Stir the aqueous mixture vigorously for 15-30 minutes to precipitate the product.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid product with cold deionized water (2 x 20 mL) to remove any residual formamide.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.

-

-

Drying: Dry the purified product in a vacuum oven at 60-80 °C to a constant weight.

Protocol 2: Alternative Synthesis of this compound using Urea

This method provides an alternative route to the quinazolinone core, potentially proceeding through a di-hydroxy intermediate which tautomerizes to the more stable 4-hydroxy form. This approach is analogous to the synthesis of 7-fluoroquinazoline-2,4-diol from the corresponding fluoro-anthranilic acid and urea.[2]

Materials:

-

2-Amino-4-chlorobenzoic acid

-

Urea

-

High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-amino-4-chlorobenzoic acid (e.g., 10 mmol, 1.71 g) and urea (e.g., 20-30 mmol, 1.2-1.8 g).

-

Solvent Addition: Add a minimal amount of a high-boiling point solvent like DMF to create a slurry.

-

Reaction: Heat the mixture to 150-170 °C with stirring for 4-6 hours. Monitor the reaction by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add water to the mixture to precipitate the crude product.

-

Filter the crude product.

-

Resuspend the solid in a saturated sodium bicarbonate solution to neutralize any unreacted acid, then filter again.

-

Wash the solid with water.

-

-

Purification:

-

Dissolve the crude product in a minimal amount of dilute aqueous HCl.

-

Treat with activated charcoal to decolorize if necessary, and filter.

-

Neutralize the filtrate with a base (e.g., dilute NaOH or NH₄OH) to precipitate the purified product.

-

Collect the precipitate by filtration and wash with cold water.

-

-

Drying: Dry the final product under vacuum.

Data Presentation

The following table summarizes the key parameters for the synthesis of this compound. Please note that the yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.

| Parameter | Protocol 1 (Formamide) | Protocol 2 (Urea) |